methyl 2-[(1R)-2-oxocyclopentyl]acetate
Description
Methyl 2-[(1R)-2-oxocyclopentyl]acetate is a chiral cyclopentanone-derived ester with the molecular formula C₉H₁₂O₃. Its structure features a cyclopentyl ring substituted with a ketone group at position 2 and a methyl acetate moiety at position 1, with (1R) stereochemistry. This compound is significant in organic synthesis, particularly in the preparation of bicyclic lactones and as a substrate in enzymatic reactions .
Properties
CAS No. |
49826-05-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-[(1R)-2-oxocyclopentyl]acetate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-3-2-4-7(6)9/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
FCUFQALZTPBXTC-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCCC1=O |
Canonical SMILES |
COC(=O)CC1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R)-2-oxocyclopentyl]acetate typically involves the esterification of 2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-oxocyclopentanecarboxylic acid+methanolacid catalystmethyl 2-[(1R)-2-oxocyclopentyl]acetate+water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R)-2-oxocyclopentyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-oxocyclopentanecarboxylic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-oxocyclopentanecarboxylic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(1R)-2-oxocyclopentyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(1R)-2-oxocyclopentyl]acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Variations
Methyl 2-(2-Oxocyclopentyl)acetate
- Structure : Lacks stereochemical specification at the cyclopentyl position.
- Application : Used as a ketoester in lipase/acetamide-catalyzed Michael additions to 3-buten-2-one, demonstrating high reactivity due to its electron-withdrawing ketone group .
- Key Difference : The absence of defined stereochemistry at position 1 reduces enantioselectivity in enzymatic reactions compared to the (1R)-configured analog.
Methyl Jasmonate Derivatives
- Example : Methyl 2-[3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate (cis-Jasmonate).
- Structure : Contains a pentenyl side chain at position 2 of the cyclopentyl ring.
- Application : Functions as a plant hormone and flavoring agent, unlike the simpler methyl 2-[(1R)-2-oxocyclopentyl]acetate, which is primarily a synthetic intermediate .
- Key Difference : The pentenyl substituent introduces biological activity and distinct volatility (boiling point ~245°C vs. 245.4°C for ethyl analogs) .
Methyl (2-Oxocyclohexyl)acetate
Physicochemical Properties
Note: The methyl ester group in the target compound results in a downfield singlet (~3.65 ppm) for the methoxy protons, distinct from ethyl analogs .
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